methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a pyridine ring, and a benzoate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
methyl 2-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-30-22(29)16-11-5-6-12-17(16)24-21(28)19-20(18-13-7-8-14-23-18)27(26-25-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIALAQAGJHOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Preparation of 1-Phenyl-5-(Pyridin-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
The 1,2,3-triazole core is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In a representative protocol, phenyl azide is reacted with 2-ethynylpyridine under Cu(I) catalysis. For instance, a modified procedure from Frontiers in Chemistry involves using CuI and Hunig’s base in acetonitrile at room temperature, yielding the triazole carboxylate derivative in 76–82% yield. Subsequent hydrolysis of the ester group (if present) with aqueous NaOH affords the carboxylic acid intermediate.
Synthesis of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate is commercially available but can be synthesized via esterification of 2-aminobenzoic acid with methanol under acidic conditions. A reported method employs sulfuric acid as a catalyst, achieving >90% conversion after refluxing for 6 hours. Purification by recrystallization from ethanol yields the pure ester.
Amidation Reaction Strategies
The amide bond between the triazole-carboxylic acid and methyl 2-aminobenzoate is formed using coupling agents. Two predominant methods are documented:
Carbodiimide-Mediated Coupling
A procedure adapted from ACS Omega utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The triazole-carboxylic acid (1.2 equiv) is activated with EDC/HOBt for 30 minutes before adding methyl 2-aminobenzoate (1.0 equiv). The reaction proceeds at room temperature for 12 hours, yielding the amide in 85–88% purity.
Mixed Anhydride Method
An alternative approach from Sage Journals employs isobutyl chloroformate to generate a mixed anhydride intermediate. The triazole-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −15°C. Methyl 2-aminobenzoate is then added, and the mixture is stirred for 4 hours, achieving a 78% yield.
Table 1: Comparison of Amidation Methods
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide-Mediated | EDC/HOBt | DCM | 85–88 | 95–98 |
| Mixed Anhydride | Isobutyl ClCO | THF | 78 | 92–94 |
Esterification and Final Product Purification
While the target compound already contains a methyl ester, side reactions during amidation may necessitate re-esterification. A protocol from Frontiers in Chemistry recommends treating any free carboxylic acid byproducts with trimethylsilyl diazomethane (TMSD) in methanol, achieving quantitative esterification within 1 hour. Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields for the CuAAC step are highly solvent-dependent. Acetonitrile outperforms DMF or THF, providing optimal Cu(I) solubility and reaction homogeneity. Elevated temperatures (50–60°C) reduce reaction times but may promote side reactions, as noted in Sage Journals’ triazolo-tetrazine syntheses.
Catalytic Systems
Copper(I) iodide (CuI) remains the standard catalyst for CuAAC, though polymer-supported Cu nanoparticles have been reported to enhance yields to 92% while simplifying purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The triazole and pyridine rings are crucial for its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyridinone derivatives: Exhibit various biological activities, including antitumor and antimicrobial effects.
Uniqueness
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, provides stability and versatility in chemical reactions, making it a valuable scaffold in drug design.
Biological Activity
Methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The triazole ring is formed through a cycloaddition reaction, often utilizing azides and alkynes in the presence of copper catalysts. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Research has shown that compounds containing the triazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that derivatives of 1,2,3-triazoles demonstrate IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cell lines. This compound has shown promising activity in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Apoptosis induction |
| HepG2 | 1.4 | Cell cycle arrest |
| HCT116 | 2.6 | Thymidylate synthase inhibition |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It has demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 312 |
| Escherichia coli | 500 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced cell proliferation.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms by which the compound exerts its antimicrobial effects.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that a series of triazole derivatives showed significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research highlighted the broad-spectrum antibacterial activity of triazole compounds against resistant strains of bacteria .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate?
The synthesis of this triazole-containing compound can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,4-disubstituted triazoles . Key steps include:
- Azide preparation : Reacting 2-azidopyridine derivatives with propargylamide intermediates.
- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) under mild conditions (room temperature, aqueous/organic solvent mixtures).
- Post-functionalization : Esterification or amidation of the benzoate moiety.
Characterization should include / NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- NMR : NMR in DMSO-d₆ can resolve pyridyl proton signals (δ 8.5–9.0 ppm) and triazole protons (δ 7.5–8.0 ppm) .
- MS : ESI-API mass spectrometry for molecular ion confirmation (e.g., [M+H]).
- Elemental analysis : Compare calculated vs. observed C/H/N percentages to detect impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Sample preparation : Crystallize the compound in ethanol/water mixtures to obtain single crystals.
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution, focusing on:
- Dihedral angles : Between the triazole, pyridyl, and phenyl rings (e.g., 16–50° deviations observed in similar structures ).
- Hydrogen bonding : Identify O–H⋯N interactions stabilizing the crystal lattice .
- Thermal parameters : Validate displacement ellipsoids for heavy atoms (e.g., ADPs < 0.05 Ų) .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Dose-response validation : Repeat assays with varying concentrations (e.g., 1–100 μM) to confirm IC₅₀ values.
- Off-target profiling : Use kinase selectivity panels to rule out non-specific binding.
- Computational docking : Model interactions with enzymes (e.g., microbial kinases) using AutoDock Vina. Prioritize binding poses where the pyridyl-triazole moiety occupies hydrophobic pockets .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Core modifications :
- Replace the methyl benzoate with ethyl or tert-butyl esters to modulate lipophilicity .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
- Biological testing : Compare analogues in antimicrobial assays (e.g., MIC against E. coli or S. aureus) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
